molecular formula C8H9BrN2O5 B1601123 Succinimidyl-2-(bromoacetamido)acetate CAS No. 93801-73-1

Succinimidyl-2-(bromoacetamido)acetate

Numéro de catalogue: B1601123
Numéro CAS: 93801-73-1
Poids moléculaire: 293.07 g/mol
Clé InChI: ZEYHJJIGNLVTLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl-2-(bromoacetamido)acetate typically involves the reaction of N-hydroxysuccinimide with bromoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precise control over reaction conditions and to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions

Succinimidyl-2-(bromoacetamido)acetate primarily undergoes nucleophilic substitution reactions. The bromoacetamido group is highly reactive towards nucleophiles, making it suitable for crosslinking applications .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, which react with the bromoacetamido group under mild conditions to form stable amide bonds. The reactions are typically carried out in aqueous or organic solvents at room temperature .

Major Products

The major products formed from reactions involving this compound are crosslinked proteins or peptides, which are used in various biochemical assays and structural studies .

Applications De Recherche Scientifique

Applications in Antibody-Drug Conjugates (ADCs)

SBA has been employed in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The succinimidyl moiety facilitates the attachment of the antibody to the drug, while the bromoacetamido group can react with various nucleophiles on the drug.

Case Study: Development of ADCs

In a study involving the synthesis of an ADC targeting HER2-positive breast cancer cells, SBA was used to conjugate trastuzumab (an anti-HER2 antibody) with a cytotoxic agent. The resulting conjugate demonstrated enhanced efficacy in targeting tumor cells while minimizing systemic toxicity, showcasing SBA's utility in targeted cancer therapies .

Peptide Modification

SBA is also used for peptide modifications, enabling the attachment of peptides to proteins or other biomolecules. This application is crucial for creating peptide-based therapeutics or vaccines.

Data Table: Comparison of Cross-Linking Agents

Cross-LinkerReactive GroupsTypical Applications
Succinimidyl-2-(bromoacetamido)acetateNHS ester & bromoacetamidoADCs, peptide modifications
Succinimidyl iodoacetateNHS ester & iodoacetylProtein labeling
Sulfo-NHS-LC-BiotinNHS ester & biotinBiotinylation for affinity purification

Vaccine Development

SBA is instrumental in vaccine development, particularly in creating conjugate vaccines that link polysaccharides to proteins to enhance immunogenicity.

Case Study: Conjugate Vaccines

Research has demonstrated that conjugating polysaccharides from bacterial pathogens to carrier proteins using SBA significantly increases antibody responses in animal models. This approach has been pivotal in developing vaccines against diseases such as meningitis and pneumonia .

Antibody Engineering

In immunological studies, SBA is used for engineering antibodies with enhanced properties. This includes creating bispecific antibodies that can simultaneously bind two different antigens.

Example Application

A study reported the successful generation of bispecific antibodies using SBA as a cross-linker, which showed improved binding affinity and specificity compared to traditional monoclonal antibodies .

Solid Lipid Nanoparticles (SLNs)

SBA has been utilized in labeling SLNs for drug delivery applications. By attaching therapeutic agents to SLNs via SBA, researchers have enhanced the stability and bioavailability of drugs.

Case Study: Radiolabeling SLNs

A novel method was developed to radiolabel SLNs using SBA for in vivo PET imaging studies. This technique allowed for real-time tracking of drug distribution within biological systems, providing valuable insights into pharmacokinetics .

Targeted Delivery Mechanisms

The ability of SBA to form stable linkages enables targeted delivery systems that can release therapeutic agents at specific sites within the body, improving treatment outcomes while reducing side effects.

Mécanisme D'action

The mechanism of action of Succinimidyl-2-(bromoacetamido)acetate involves the formation of a covalent bond between the bromoacetamido group and a nucleophilic site on a target molecule, typically a primary amine. This reaction results in the crosslinking of proteins or peptides, which can alter their structural and functional properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-Succinimidyl-3-(2-pyridyldithio)propionate (SPDP): Another crosslinking reagent that forms disulfide bonds.

    N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Forms stable thioether bonds with sulfhydryl groups.

Uniqueness

Succinimidyl-2-(bromoacetamido)acetate is unique in its ability to form highly stable amide bonds with primary amines, making it particularly useful for applications requiring strong and durable crosslinking .

Activité Biologique

Succinimidyl-2-(bromoacetamido)acetate (SBA) is a heterobifunctional crosslinker widely utilized in bioconjugation applications, particularly for the modification of proteins and peptides. Its unique structure allows for selective conjugation to amino groups, facilitating the development of various bioconjugates with potential therapeutic and diagnostic applications. This article delves into the biological activity of SBA, highlighting its mechanisms, applications, and relevant case studies.

SBA features a succinimidyl ester that reacts with primary amines, forming stable amide bonds. The bromoacetamido group provides a second reactive site that can further engage with nucleophiles, making SBA a versatile tool for creating complex biomolecular constructs.

  • Activation : The succinimidyl group activates the carboxylic acid, allowing it to react with free amines on target molecules.
  • Conjugation : The bromoacetamido moiety can react with thiols or other nucleophiles, enabling the formation of diverse conjugates.
  • Stability : The resulting amide bonds are stable under physiological conditions, ensuring the integrity of the conjugated molecules.

Antibody Conjugation

SBA has been extensively studied for its role in generating antibody-drug conjugates (ADCs). One notable study demonstrated that SBA could effectively link cytotoxic drugs to antibodies, enhancing their specificity and efficacy against cancer cells while minimizing systemic toxicity .

Immunogenicity Studies

Research indicates that bromoacetamido linkers like SBA elicit lower immunogenic responses compared to other linkers such as maleimides. This characteristic is crucial for developing therapeutics that require long-term administration without triggering adverse immune reactions .

Case Studies

  • Cancer Therapy : A study utilized SBA to conjugate trastuzumab (an anti-HER2 antibody) with a cytotoxic agent. This ADC showed significant efficacy in targeting HER2-positive breast cancer cells in vitro and in vivo, demonstrating the potential of SBA in targeted cancer therapies .
  • Vaccine Development : SBA has also been employed in vaccine formulations where it facilitated the conjugation of polysaccharides to protein carriers. This approach enhanced immunogenicity by presenting polysaccharide antigens more effectively to the immune system .

Comparative Analysis of Linkers

Linker TypeImmunogenicityStabilityApplications
Succinimidyl-4-maleimidomethyl-cyclohexane-1-carboxylate (SMCC)HighModerateADCs, protein labeling
This compound (SBA)LowHighADCs, vaccine development

Research Findings

Recent studies have highlighted several key findings regarding the use of SBA:

  • Conjugation Efficiency : SBA has shown high efficiency in forming stable conjugates with proteins and peptides, making it a preferred choice for bioconjugation applications .
  • Application Versatility : Its ability to react with both amines and thiols allows for diverse applications ranging from drug delivery systems to diagnostic assays .
  • Reduced Side Effects : The lower immunogenicity associated with SBA compared to other linkers enhances its suitability for therapeutic use, particularly in chronic treatments .

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-bromoacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHJJIGNLVTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514065
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93801-73-1
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinimidyl-2-(bromoacetamido)acetate
Reactant of Route 2
Reactant of Route 2
Succinimidyl-2-(bromoacetamido)acetate
Reactant of Route 3
Reactant of Route 3
Succinimidyl-2-(bromoacetamido)acetate
Reactant of Route 4
Reactant of Route 4
Succinimidyl-2-(bromoacetamido)acetate
Reactant of Route 5
Succinimidyl-2-(bromoacetamido)acetate
Reactant of Route 6
Reactant of Route 6
Succinimidyl-2-(bromoacetamido)acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.